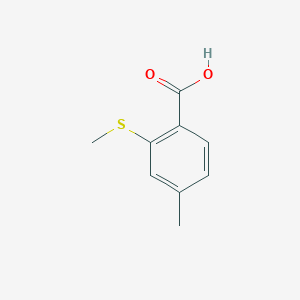

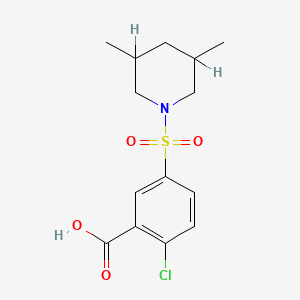

4-Methyl-2-(methylsulfanyl)benzoic acid

Overview

Description

“4-Methyl-2-(methylsulfanyl)benzoic acid” is a chemical compound with the molecular formula C9H10O2S . It has a molecular weight of 182.24 .

Synthesis Analysis

The synthesis of “this compound” has been reported in the literature . The synthesis starts from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . Two alternative approaches have been developed, yielding total yields of 17% and 37%, respectively . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10O2S/c1-6-3-4-7 (9 (10)11)8 (5-6)12-2/h3-5H,1-2H3, (H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 182-183°C .Scientific Research Applications

Synthesis and Chemical Reactions

4-Methyl-2-(methylsulfanyl)benzoic acid is utilized in various chemical syntheses, highlighting its versatility in organic chemistry. For instance, it serves as an intermediate in the production of cardiotonic drugs such as Sulmazole and Isomazole, showcasing its importance in pharmaceutical synthesis. The compound is synthesized using readily available precursors like 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, offering alternative approaches to its preparation with total yields ranging from 17% to 37% (D. Lomov, 2019).

Electrooxidation in Drug Synthesis

The electrooxidation process demonstrates the chemical's utility in synthesizing important drugs under mild conditions, which is beneficial for safety and environmental considerations. Specifically, 4-(Di-n-propylsulfamyl)benzoic acid, known commercially as benemid or probenecid, is prepared through this method. This technique emphasizes the selective conversion of the methyl group to carboxylate without harming the sulfonamide group, which could be reduced under high cathodic potential. This method stands out for avoiding the use of corrosive reagents and safety concerns associated with chemical methods (M. Michman, M. Weiss, 1990).

Role in Antidepressant Metabolism

Further research into this compound derivatives has revealed its metabolic pathways in the development of novel antidepressants. For example, the metabolism of Lu AA21004, a late-stage clinical candidate for major depressive disorder, produces various metabolites, including a compound structurally related to this compound. This insight is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Mette G. Hvenegaard, et al., 2012).

Polymer Synthesis and Applications

The compound also finds applications in the field of polymer chemistry. New asymmetrically disubstituted disulfide monomers derived from this compound have been synthesized for potential use as all-aromatic polymer chain flexibilizers and flame-retardant additives. This research opens up new avenues for the development of specialized polymers with enhanced properties (L. Carpaneto, et al., 1996).

Na+/H+ Antiporter Inhibition

In the context of acute myocardial infarction treatment, benzoylguanidines derived from this compound have been identified as potent and selective Na+/H+ exchanger (NHE) inhibitors. These inhibitors are promising for use as adjunctive therapy, highlighting the compound's role in cardiovascular research and treatment strategies (M. Baumgarth, N. Beier, R. Gericke, 1997).

Safety and Hazards

The safety information for “4-Methyl-2-(methylsulfanyl)benzoic acid” indicates that it may cause skin irritation and serious eye damage . It is also harmful if inhaled, causing damage to organs (specifically the lungs) through prolonged or repeated exposure . It is harmful to aquatic life . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Relevant Papers The relevant papers for “this compound” include a study on the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, which is an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .

Mechanism of Action

Target of Action

It is known to be an intermediate product in the synthesis of cardiotonic drugs sulmazole and isomazole .

Mode of Action

It is used in the synthesis of sulmazole and isomazole, which have a pronounced cardiotonic activity . The synthesis involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or POCl3 .

Biochemical Pathways

It is involved in the synthesis of sulmazole and isomazole, which are known to affect the cardiovascular system .

Result of Action

As an intermediate in the synthesis of sulmazole and isomazole, it contributes to the cardiotonic effects of these drugs .

Properties

IUPAC Name |

4-methyl-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILGTXWBDXWBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709368 | |

| Record name | 4-Methyl-2-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24852-73-1 | |

| Record name | 4-Methyl-2-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(methylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B3050209.png)

![Diazene, bis[4-(octadecyloxy)phenyl]-, 1-oxide](/img/structure/B3050219.png)

![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)

![5h-Pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B3050228.png)